2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is a complex organic compound featuring an imidazole ring substituted with diphenyl groups and a sulfanyl group, linked to a methylphenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the optimization of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the sulfanyl and ethanone groups, making it less versatile in certain applications.
1-(4-methylphenyl)ethan-1-one: Lacks the imidazole ring, limiting its potential in coordination chemistry.
2-mercaptoimidazole: Contains a sulfanyl group but lacks the diphenyl and ethanone moieties.
Uniqueness
The presence of the imidazole ring, diphenyl groups, sulfanyl group, and ethanone moiety makes it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C24H20N2OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C24H20N2OS/c1-17-12-14-18(15-13-17)21(27)16-28-24-25-22(19-8-4-2-5-9-19)23(26-24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,25,26) |
InChI Key |
USCWATINDICVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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